1-Aminoisoquinoline

Medicinal Chemistry Thrombin Inhibition Pharmacokinetics

1-Aminoisoquinoline (1-AIQ, CAS 1532-84-9, also cited under CAS 139265-96-6) is a heterocyclic aromatic amine of the isoquinoline class, distinguished by an amino group at the 1-position of the bicyclic ring system. It serves as a fundamental building block in medicinal chemistry, particularly in the design of kinase inhibitors and thrombin antagonists, and as a versatile ligand in transition-metal catalysis.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 139265-96-6
Cat. No. B136766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminoisoquinoline
CAS139265-96-6
Synonyms1(2H)-Isoquinolinimine(9CI)
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2N
InChIInChI=1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11)
InChIKeyOSILBMSORKFRTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminoisoquinoline (CAS 1532-84-9) – A Critical Scaffold in Drug Discovery and Catalysis


1-Aminoisoquinoline (1-AIQ, CAS 1532-84-9, also cited under CAS 139265-96-6) is a heterocyclic aromatic amine of the isoquinoline class, distinguished by an amino group at the 1-position of the bicyclic ring system. It serves as a fundamental building block in medicinal chemistry, particularly in the design of kinase inhibitors and thrombin antagonists, and as a versatile ligand in transition-metal catalysis [1][2]. Its moderately basic nature (pKa ≈ 7.62) and planar, aromatic architecture confer a unique profile of reactivity and target engagement compared to other aminoisoquinoline isomers or alternative heterocyclic scaffolds [1].

Why 1-Aminoisoquinoline Cannot Be Replaced by Other Aminoisoquinoline Isomers or Benzamidine Isosteres


The position of the amino group on the isoquinoline core dictates both fundamental electronic properties (basicity, tautomerism) and three-dimensional binding interactions. Substitution at the 1-position results in a unique pKa value of 7.62 , contrasting sharply with the 5-isomer (predicted pKa ≈ 5.67) and the 3-isomer. This moderate basicity is the critical driver behind 1-AIQ's superior cellular permeability and selectivity when used as a benzamidine isostere in thrombin inhibitors [1]. Furthermore, the 1-isomer's distinct thermodynamic binding signature—characterized by entropy-driven, low-affinity binding to certain enzymes—differs fundamentally from that of the 5-isomer [2]. Generic substitution with another aminoisoquinoline isomer or a simpler benzamidine will therefore result in a complete loss of the specific potency, selectivity, and pharmacokinetic profile for which the 1-isomer is selected.

Quantitative Comparative Evidence for Selecting 1-Aminoisoquinoline


Moderate Basicity (pKa 7.62) Underpins Superior Selectivity and Permeability Over Highly Basic Benzamidine (pKa ~11.6)

1-Aminoisoquinoline demonstrates a significantly lower basicity (pKa = 7.62) compared to the benzamidine moiety (pKa ≈ 11.6) it is designed to replace [1]. This 4-unit reduction in pKa directly results in a markedly improved pharmacological profile. When incorporated into a NAPAP-derived thrombin inhibitor, the 1-aminoisoquinoline-containing analog showed improved selectivity for thrombin over trypsin and enhanced permeability across Caco-2 cell monolayers, a key indicator of oral bioavailability [2].

Medicinal Chemistry Thrombin Inhibition Pharmacokinetics

Distinct Thermodynamic Binding Profile on APH(3')-IIIa Kinase Relative to 5-Aminoisoquinoline

In a comparative study of adenine-based inhibitors, 1-aminoisoquinoline exhibited a unique thermodynamic binding signature to the APH(3')-IIIa kinase. It was identified as one of the weakest substrates, with a binding process that is entropy-driven and has a small unfavorable enthalpy contribution. This is in direct contrast to 5-aminoisoquinoline and the natural substrate adenine, whose binding is enthalpy-driven [1].

Biophysics Enzyme Kinetics Antibiotic Resistance

Potent Antimicrobial Activity of 1-Aminoisoquinoline Derivatives (IC50 0.10 µM) Surpassing 2-Aminoquinoline Analogs

In a direct comparison of 1-aminoisoquinoline and 2-aminoquinoline derivatives, the 1-aminoisoquinoline-based compounds exhibited superior antimicrobial potency. Compound 3h, a 1-aminoisoquinoline derivative, showed an IC50 of 0.10±0.02 µM against B. subtilis, while the most potent 2-aminoquinoline analogs in the same study displayed higher IC50 values, indicating the 1-aminoisoquinoline scaffold's advantageous influence on antimicrobial activity [1].

Antimicrobial Agents Medicinal Chemistry Structure-Activity Relationship

Regioselective Synthesis of 1-Aminoisoquinoline Enabled by Rhodium Catalysis, Contrasting with Alternative Isomer Syntheses

A highly regioselective synthesis of 1-aminoisoquinolines has been developed via Rh(III)-catalyzed C-H activation/annulation of propargyl alcohols with N-arylbenzamidines [1]. This method yields the 1-isomer as the specific product, circumventing the formation of other aminoisoquinoline isomers that often result from alternative synthetic routes or lead to mixtures (e.g., the amide-catalyzed isomerization of 5,6-dihydroisoquinolines which produces a mixture of 1-aminoisoquinoline and other isoquinolines) [2]. The high regiocontrol ensures consistent and predictable outcomes in multi-step synthetic sequences.

Organic Synthesis Catalysis Regioselectivity

Validated Selectivity in B-Raf Kinase Inhibition, a Key Differentiator in Cancer Drug Discovery

A series of 1-aminoisoquinoline derivatives has been discovered and optimized as potent, selective, and orally bioavailable inhibitors of the mutant B-Raf kinase pathway, a critical driver in various cancers [1]. This targeted activity is a direct result of the specific structural and electronic features of the 1-aminoisoquinoline scaffold, which enable potent binding to the mutant kinase. While other aminoisoquinoline isomers or related heterocycles may exhibit some kinase inhibition, the 1-substituted variant has been specifically validated in this high-value therapeutic area.

Cancer Therapeutics Kinase Inhibition Oncology

Optimal Research and Development Scenarios for 1-Aminoisoquinoline (CAS 1532-84-9)


Design of Orally Bioavailable Serine Protease Inhibitors

Utilize 1-aminoisoquinoline as a benzamidine isostere to design thrombin or trypsin inhibitors with enhanced oral bioavailability. The compound's moderate basicity (pKa 7.62) directly addresses the poor permeability associated with highly basic benzamidine groups, as demonstrated in the development of NAPAP analogs with improved Caco-2 cell permeability and thrombin selectivity [1].

Development of Potent Antimicrobial Agents

Employ the 1-aminoisoquinoline scaffold as a privileged core for synthesizing new antimicrobial compounds. Comparative studies have shown that derivatives of this scaffold can achieve potent activity against Gram-positive and Gram-negative bacteria, with IC50 values as low as 0.10 µM, outperforming corresponding 2-aminoquinoline derivatives [2].

Kinase Inhibitor Discovery and Lead Optimization

Leverage 1-aminoisoquinoline as a starting point for designing selective kinase inhibitors. The scaffold has been successfully optimized to create potent and orally bioavailable inhibitors of the mutant B-Raf pathway [3]. Its unique thermodynamic binding profile on other kinases, such as APH(3')-IIIa, also offers a rational basis for modulating target engagement [4].

Regioselective Synthesis of Complex Heterocycles via C-H Activation

Use 1-aminoisoquinoline as a target or intermediate in Rh(III)-catalyzed C-H activation/annulation strategies. Its highly regioselective synthesis from propargyl alcohols and N-arylbenzamidines provides a reliable and efficient route to this valuable scaffold, avoiding isomeric mixtures and enabling streamlined access to functionalized derivatives [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Aminoisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.